1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine
Overview
Description
1-(4-Fluorophenyl)-4-(prop-2-yn-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. The presence of a fluorophenyl group and a prop-2-yn-1-yl group in the structure of this compound imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine typically involves the reaction of 4-fluoroaniline with propargyl bromide in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of reduced derivatives such as amines or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the prop-2-yn-1-yl group can modulate the compound’s reactivity and stability. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-4-(prop-2-yn-1-yl)piperazine
- 1-(4-Bromophenyl)-4-(prop-2-yn-1-yl)piperazine
- 1-(4-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine
Comparison: 1-(4-Fluorophenyl)-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound potentially more effective in certain applications compared to its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-prop-2-ynylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(14)4-6-13/h1,3-6H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKAHDKFQUGVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320357 | |
Record name | 1-(4-fluorophenyl)-4-prop-2-ynylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817750 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861206-49-7 | |
Record name | 1-(4-fluorophenyl)-4-prop-2-ynylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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